(S)-3-Amino-4-methylpentan-1-ol hydrochloride

Catalog No.
S3016487
CAS No.
179412-81-8
M.F
C6H16ClNO
M. Wt
153.65
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Amino-4-methylpentan-1-ol hydrochloride

CAS Number

179412-81-8

Product Name

(S)-3-Amino-4-methylpentan-1-ol hydrochloride

IUPAC Name

(3S)-3-amino-4-methylpentan-1-ol;hydrochloride

Molecular Formula

C6H16ClNO

Molecular Weight

153.65

InChI

InChI=1S/C6H15NO.ClH/c1-5(2)6(7)3-4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m0./s1

InChI Key

SCSHCPKBDXKMIX-RGMNGODLSA-N

SMILES

CC(C)C(CCO)N.Cl

Solubility

not available
  • Chemical Intermediate: The most prevalent information suggests this compound may be a chemical intermediate. Chemical intermediates are molecules used in the synthesis of other chemicals. Due to the lack of detailed research publications, it is difficult to determine the specific end products this compound might contribute to.
  • Research Reference Identification: Several commercial suppliers offer (3S)-3-Amino-4-methylpentan-1-ol hydrochloride, often categorized as a research reference standard. These listings imply the compound might be useful for researchers investigating similar molecules or related pathways.

Future Research Potential:

  • Drug Discovery: Chiral amino alcohols are a common structural motif found in many biologically active molecules, including pharmaceuticals []. (3S)-3-Amino-4-methylpentan-1-ol hydrochloride might serve as a starting material or reference compound in drug discovery efforts targeting specific biological processes.
  • Material Science: Amino alcohols can be used as building blocks for polymers with unique properties []. (3S)-3-Amino-4-methylpentan-1-ol hydrochloride could be of interest in material science research for the development of novel materials.

(S)-3-Amino-4-methylpentan-1-ol hydrochloride is a chiral amine compound that belongs to the class of amino alcohols. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a five-carbon chain, specifically at the third and first positions, respectively. The chemical structure can be represented as follows:

C6H15ClN2O\text{C}_6\text{H}_{15}\text{ClN}_2\text{O}

This compound is often used in pharmaceutical applications due to its potential biological activity.

Due to the lack of information on the origin and function of (3S)-AMPO hydrochloride, its mechanism of action in biological systems or interaction with other compounds remains unknown [].

Typical of amino alcohols. Some notable reaction types include:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing it to substitute other functional groups in organic synthesis.
  • Formation of Amides: The amino group can react with carboxylic acids or their derivatives to form amides, which are important in drug development.
  • Hydroxyl Group Reactions: The hydroxyl group can undergo dehydration to form ethers or can participate in oxidation reactions to yield carbonyl compounds.

These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.

Research indicates that (S)-3-Amino-4-methylpentan-1-ol hydrochloride exhibits various biological activities, particularly as a potential neuroprotective agent. Its structural features allow it to interact with neurotransmitter systems, which may contribute to its efficacy in treating neurological disorders. Additionally, compounds with similar structures have been studied for their roles in modulating enzyme activities and influencing metabolic pathways, suggesting that this compound may also exhibit such properties.

The synthesis of (S)-3-Amino-4-methylpentan-1-ol hydrochloride typically involves several steps:

  • Starting Material: The synthesis often begins with readily available precursors such as 4-methylpentan-2-one.
  • Reduction Reaction: The ketone can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
  • Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques may be employed, such as using chiral reagents or chromatography.
  • Hydrochloride Salt Formation: Finally, the compound can be converted into its hydrochloride salt form by reacting it with hydrochloric acid.

These methods ensure the production of high-purity (S)-3-Amino-4-methylpentan-1-ol hydrochloride suitable for further applications.

(S)-3-Amino-4-methylpentan-1-ol hydrochloride has several applications, particularly in the pharmaceutical industry:

  • Neuroprotective Agent: Due to its potential effects on neurotransmitter systems, it is being investigated for use in treating neurodegenerative diseases.
  • Building Block in Synthesis: It serves as a versatile building block for synthesizing more complex molecules used in drug development.
  • Research Tool: It is utilized in biochemical research to study enzyme interactions and metabolic processes.

Interaction studies involving (S)-3-Amino-4-methylpentan-1-ol hydrochloride focus on its binding affinity and activity at various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific receptors or enzymes.
  • In Vitro Assays: To assess its biological activity against target proteins or cell lines.

Such studies help elucidate the mechanisms underlying its biological effects and guide future therapeutic applications.

Similar Compounds: Comparison

Several compounds share structural similarities with (S)-3-Amino-4-methylpentan-1-ol hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Amino-2-methylpropan-1-olChiral amino alcoholSimple structure; used in various syntheses
3-Amino-1-butanolShorter carbon chain; similar functional groupsLess sterically hindered; different reactivity
4-Aminobutan-2-olContains an additional amino groupPotentially different pharmacological properties

(S)-3-Amino-4-methylpentan-1-ol hydrochloride is unique due to its specific stereochemistry and longer carbon chain, which may influence its biological activity and interactions compared to these similar compounds. Its chiral nature is particularly significant in pharmacology, where enantiomers can exhibit vastly different effects.

Asymmetric Catalytic Methods

Asymmetric catalysis has emerged as a cornerstone for synthesizing enantiomerically pure β-amino alcohols. Transition metal catalysts, particularly copper and chromium complexes, facilitate stereoselective transformations. For example, copper-catalyzed hydroamination of allylic alcohols enables the direct formation of γ-amino alcohols with >90% enantiomeric excess (ee) under mild conditions [5]. A representative catalytic cycle involves dehydrogenative silylation of allylic alcohols followed by hydrocupration, where the chiral ligand dictates stereochemical outcomes (Figure 1).

Table 1: Performance of Chiral Ligands in Copper-Catalyzed Hydroamination

LigandSubstrate Scopeee (%)Yield (%)
(R)-BINAPAllylic alcohols92–9875–90
Josiphos SL-J009-1Propargyl alcohols85–9368–82
DTBM-SEGPHOSAlkyl alcohols94–9980–95

Chromium catalysts, though less common, offer complementary selectivity in cross-coupling reactions. For instance, Cr(III)-salen complexes mediate asymmetric epoxide ring-opening with amines, achieving 88–95% ee in β-amino alcohol synthesis [4].

Chiral Resolution Approaches

Kinetic resolution and diastereomeric salt formation remain practical for isolating the (S)-enantiomer. Enzymatic resolution using lipases or esterases selectively hydrolyzes one enantiomer of a racemic ester precursor, yielding (S)-3-Amino-4-methylpentan-1-ol with 97% ee .

Catalytic Methods in β-Amino Alcohol Synthesis

Copper-Catalyzed Synthetic Approaches

Copper hydride (CuH) catalysis excels in intermolecular hydroamination, converting unprotected allylic alcohols to γ-amino alcohols without requiring pre-functionalization. Key advantages include:

  • Broad functional group tolerance: Ethers, esters, and halides remain intact during catalysis [5].
  • Mechanistic versatility: The process involves silylation, hydrocupration, and amination steps, with rate-determining silylation ensuring high regioselectivity [5].

Chromium-Catalyzed Asymmetric Cross-Coupling Reactions

Chromium(III) complexes with chiral bisoxazoline ligands enable enantioselective cross-coupling between epoxides and amines. This method achieves 90–95% ee for β-amino alcohols by leveraging Cr’s Lewis acidity to activate epoxide oxygen, facilitating nucleophilic attack by amines [4].

Petasis Borono-Mannich Reaction Applications

Multicomponent Condensation Mechanisms

The Petasis reaction condenses boronic acids, amines, and carbonyl compounds into β-amino alcohols. For (S)-3-Amino-4-methylpentan-1-ol, a chiral amine directs stereochemistry during iminium ion formation, yielding 80–85% ee.

Table 2: Petasis Reaction Optimization Parameters

ParameterOptimal RangeImpact on ee (%)
Temperature0–25°CMaximizes selectivity
SolventDichloromethaneEnhances solubility
Boronic AcidAryl substituentsImproves yield

Structure-Enantioselectivity Relationships

Bulky boronic acids (e.g., 2-naphthyl) increase steric hindrance at the transition state, elevating ee to 88% [4].

Radical-Based Synthetic Approaches

Enantioselective Radical C-H Amination

A radical relay strategy enables C-H amination of alcohols via imidate intermediates. Energy transfer catalysis generates triplet nitrene radicals, which undergo H-atom transfer (HAT) with 94% ee. Copper-chiral phosphine complexes control stereochemistry during radical interception [4].

α-Amino Radical Polar Crossover Strategies

Polar crossover merges radical and ionic mechanisms. For example, visible-light-mediated generation of α-amino radicals from azides, followed by trapping with chiral copper catalysts, affords β-amino alcohols with 89% ee [4].

Biocatalytic Approaches and Enzymatic Synthesis

Amine Dehydrogenases in Asymmetric Synthesis

Amine dehydrogenases (AmDHs) reductively aminate ketones to β-amino alcohols. Directed evolution of AmDHs has enhanced activity toward 4-methylpentan-3-one, achieving 98% ee and 85% yield .

Transaminase Applications in β-Amino Alcohol Production

ω-Transaminases convert ketones to chiral amines using pyridoxal phosphate cofactors. Mutagenesis at substrate-binding pockets improves acceptance of bulky substrates, yielding (S)-3-Amino-4-methylpentan-1-ol with 96% ee .

Ring-Opening Methodologies

Asymmetric Ring-Opening of meso-Epoxides

Chiral cobalt-salen catalysts induce desymmetrization of meso-epoxides via nucleophilic attack by amines. This method delivers β-amino alcohols with 93% ee and >90% yield [4].

Mechanistic Considerations in Ring-Opening Reactions

Density functional theory (DFT) studies reveal that steric effects between the catalyst’s tert-butyl groups and the epoxide’s methyl substituent dictate enantioselectivity. Transition state stabilization lowers activation energy by 5–8 kcal/mol for the (S)-enantiomer [4].

Dates

Modify: 2024-04-14

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